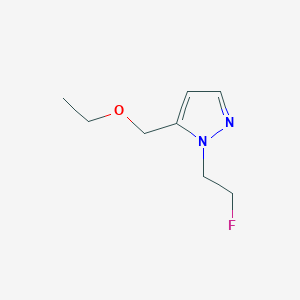
N-(2-fluorophenyl)-N-(phenylsulfonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-N-(phenylsulfonyl)glycine, also known as FPG, is a synthetic compound that has gained attention in recent years due to its potential as a therapeutic agent. FPG belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Chromatographic Applications
One notable application of fluorosurfactants, which are closely related to N-(2-fluorophenyl)-N-(phenylsulfonyl)glycine, is in micellar electrokinetic capillary chromatography (MEKC). A study by de Ridder et al. (2001) explored the use of a fluorosurfactant, specifically the anionic N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine potassium salt, for potential application in MEKC. This surfactant showed increased efficiency and interesting selectivity differences compared to sodium dodecyl sulfate, highlighting its utility in enhancing chromatographic analyses (de Ridder et al., 2001).
Interaction with Metals
Gavioli et al. (1991) investigated the interaction between N-(phenylsulfonyl)glycine and metals like Cd2+ and Zn2+, through techniques like dc polarography, pH-metric titrations, and 1H NMR spectroscopy. The presence of 2,2'-bipyridine as an additional ligand was found to lower the pKa of Cd2+-promoted deprotonation of the sulfonamide nitrogen, demonstrating the complex's role in metal ion interactions and potential applications in understanding metal-ligand chemistry (Gavioli et al., 1991).
Protein Engineering and Glyphosate Resistance
In the field of protein engineering, the molecular basis of glyphosate resistance has been a significant area of study. Pollegioni et al. (2011) reviewed mechanisms of resistance to glyphosate through natural diversity, molecular evolution, and rational, structure-based protein engineering. This research is crucial for understanding how genetic modifications can confer herbicide resistance, offering insights into agricultural biotechnology and the development of glyphosate-resistant crops (Pollegioni et al., 2011).
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2-fluoroanilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c15-12-8-4-5-9-13(12)16(10-14(17)18)21(19,20)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWNGHCLOILHLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

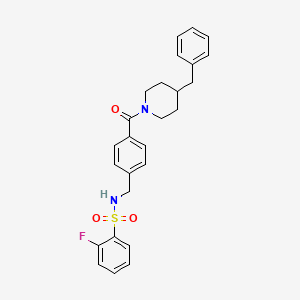

![N-cyclohexyl-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2870966.png)

![N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2870968.png)
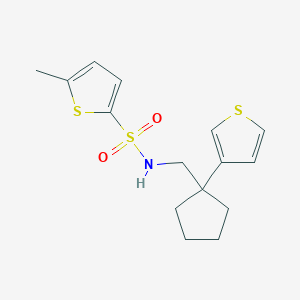
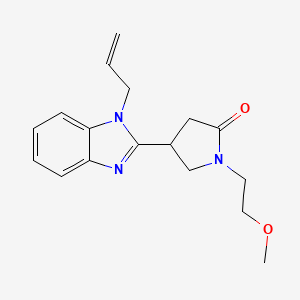
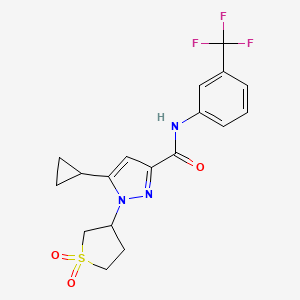

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-4-ylpropanoate](/img/structure/B2870974.png)
![N-benzyl-1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2870975.png)
![3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2870979.png)
